

Repirinast: A Novel Approach to Combating Fibrotic Disorders

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Compound of Interest

Compound Name: Repirinast

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. This document explores the potential of **Repirinast**, a repurposed mast cell stabilizer, as a novel anti-fibrotic agent. Drawing on preclinical evidence, this guide details **Repirinast**'s mechanism of action, its demonstrated efficacy in a key animal model of renal fibrosis, and the underlying signaling pathways implicated in its therapeutic effects. This technical paper aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the scientific rationale and available data supporting the investigation of **Repirinast** for the treatment of various fibrotic disorders.

Introduction to Fibrosis and the Role of Mast Cells

Fibrosis is the pathological hallmark of a wide range of chronic diseases affecting vital organs such as the lungs, liver, kidneys, and heart. It is a dysregulated wound-healing process that leads to the progressive replacement of functional tissue with scar tissue, ultimately causing organ dysfunction and failure. A key cellular mediator in the initiation and perpetuation of fibrosis is the mast cell.^[1] Upon activation by various stimuli, mast cells degranulate, releasing a plethora of pro-inflammatory and pro-fibrotic mediators, including histamine, proteases, cytokines, and growth factors. These mediators contribute to tissue injury, inflammation, and the activation of fibroblasts, the primary cell type responsible for excessive collagen deposition.

Repirinast: A Mast Cell Stabilizing Agent

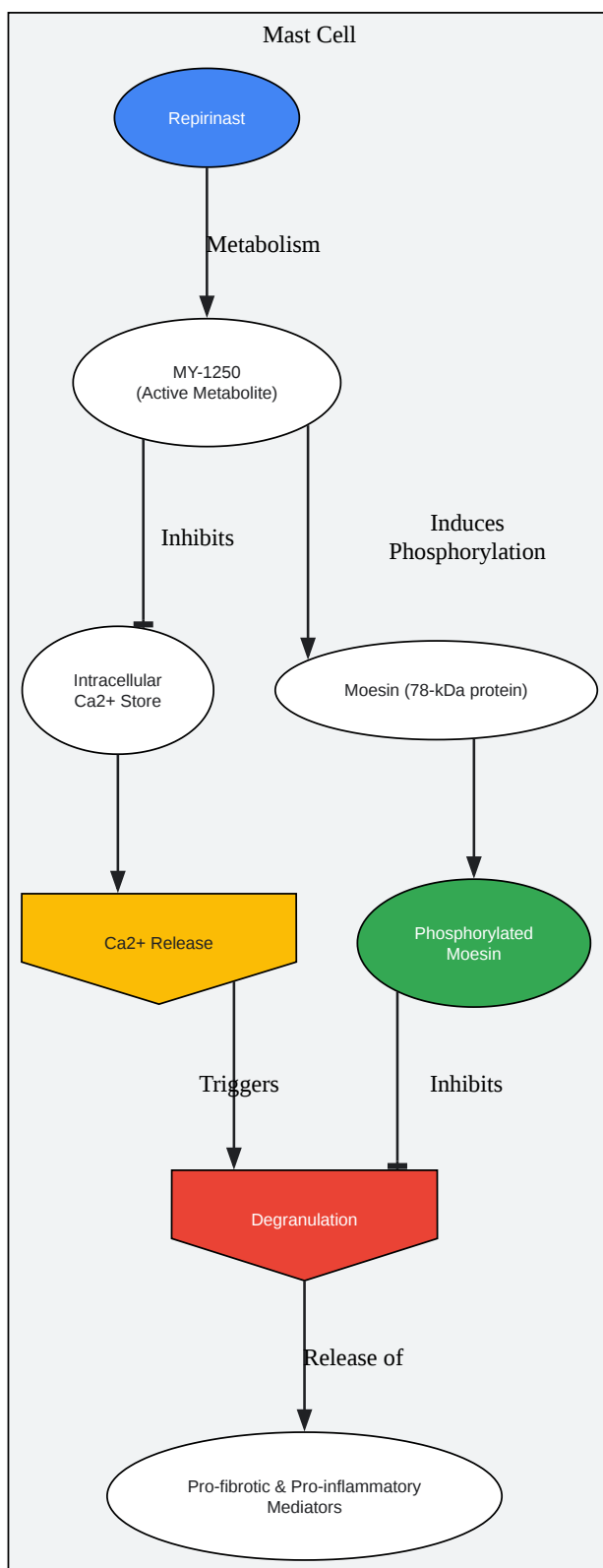
Repirinast is an anti-allergic drug that has been marketed in Japan for the treatment of asthma.[2] Its primary mechanism of action is the stabilization of mast cells, thereby preventing their degranulation and the subsequent release of inflammatory and fibrotic mediators.[2][3] This action is mediated, at least in part, by its active metabolite, MY-1250.[4]

Mechanism of Action

Repirinast, through its active metabolite MY-1250, exerts its mast cell-stabilizing effects via a multi-faceted mechanism:

- **Inhibition of Calcium Influx:** MY-1250 has been shown to inhibit the antigen-induced release of histamine from mast cells by preventing the ATP-dependent release of calcium from intracellular stores.[4] Calcium mobilization is a critical step in the signaling cascade that leads to mast cell degranulation.
- **Phosphorylation of a 78-kDa Protein:** MY-1250 induces the phosphorylation of a 78-kDa protein within mast cells.[5] This protein has been identified as moesin, a member of the ezrin-radixin-moesin (ERM) family of proteins that link the actin cytoskeleton to the plasma membrane.[6] Phosphorylation of moesin is believed to play a crucial role in regulating the cytoskeletal rearrangements necessary for mast cell degranulation, and its modulation by MY-1250 likely contributes to the stabilization of the mast cell membrane.

The following diagram illustrates the proposed mechanism of action of **Repirinast** at the cellular level:



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Caption: Proposed mechanism of **Repirinast** in mast cell stabilization.

Preclinical Efficacy in a Model of Renal Fibrosis

The anti-fibrotic potential of **Repirinast** has been evaluated in a well-established preclinical model of renal fibrosis, the unilateral ureteral obstruction (UUO) mouse model. This model mimics many of the pathological features of chronic kidney disease in humans, including interstitial fibrosis.[2]

Quantitative Data from the Unilateral Ureteral Obstruction (UUO) Mouse Model

In a study conducted by NASH Pharmaceuticals, later acquired by Algernon Pharmaceuticals, **Repirinast** demonstrated a significant reduction in renal fibrosis as measured by Sirius Red staining.[2] The key quantitative findings from this study are summarized in the table below.

Treatment Group	Dose	Reduction in Fibrosis (%)	p-value
Repirinast	90 mg/kg	50.6	< 0.000001
Repirinast	30 mg/kg	20.8	> 0.05
Repirinast + Telmisartan	30 mg/kg + 3 mg/kg	54.2	< 0.000001
Telmisartan (Positive Control)	3 mg/kg	32.6	< 0.001
Cenicriviroc (Positive Control)	40 mg/kg	31.9	= 0.00032

Data sourced from Algernon Pharmaceuticals Inc. press releases.[2]

These results indicate that **Repirinast** at a dose of 90 mg/kg was significantly more effective than the standard-of-care agent telmisartan in reducing renal fibrosis.[2] Furthermore, a lower dose of **Repirinast** (30 mg/kg) in combination with telmisartan showed a synergistic effect, resulting in the highest observed reduction in fibrosis.[2]

Signaling Pathways in Fibrosis and Potential Interplay with Repirinast

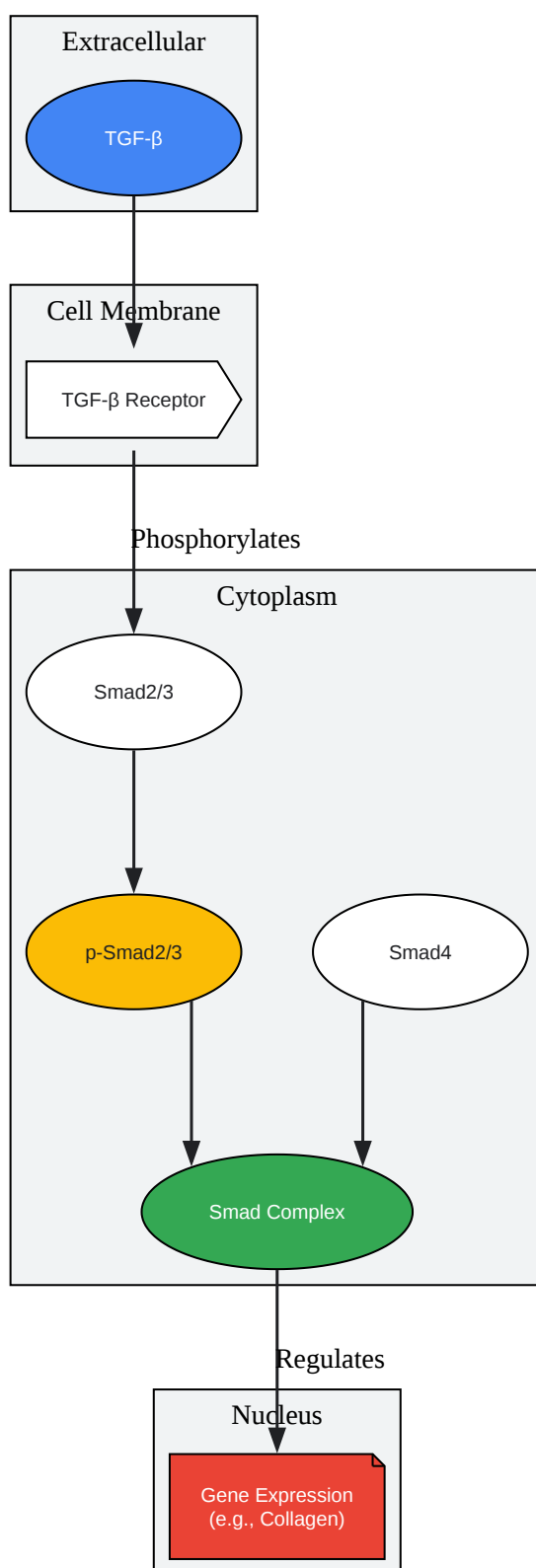
The development and progression of fibrosis are governed by a complex network of signaling pathways. The Transforming Growth Factor-beta (TGF- β) signaling pathway is recognized as a master regulator of fibrosis.

The TGF- β Signaling Pathway

TGF- β is a potent cytokine that, upon binding to its receptor, initiates a signaling cascade primarily through the phosphorylation of Smad proteins (Smad2 and Smad3).^[7]

Phosphorylated Smads then translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in fibrosis, including collagens and other extracellular matrix components.^[7]

The following diagram provides a simplified overview of the canonical TGF- β signaling pathway.



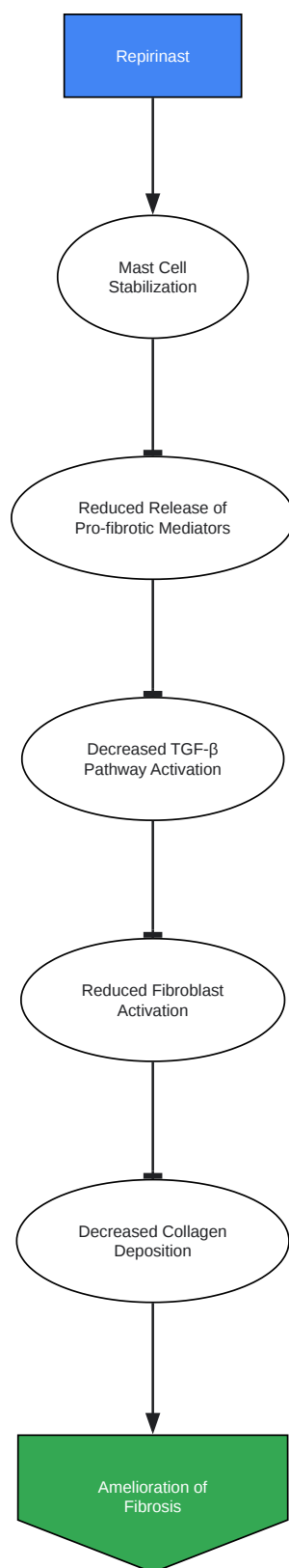
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Caption: Simplified canonical TGF-β signaling pathway.

Repirinast's Potential Influence on Fibrotic Pathways

While direct experimental evidence of **Repirinast**'s effect on the TGF- β pathway is not yet publicly available, its mechanism of action strongly suggests a downstream inhibitory effect on this pro-fibrotic signaling cascade. By stabilizing mast cells, **Repirinast** prevents the release of a multitude of factors that can directly or indirectly activate the TGF- β pathway and promote fibrosis.

The logical relationship between **Repirinast**'s action and its anti-fibrotic outcome is depicted below:



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Caption: Logical workflow of **Repirinast**'s anti-fibrotic effect.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of **Repirinast** in the UUO model are not publicly available. However, based on standard methodologies for this model, a general protocol can be outlined.

Unilateral Ureteral Obstruction (UUO) Mouse Model (General Protocol)

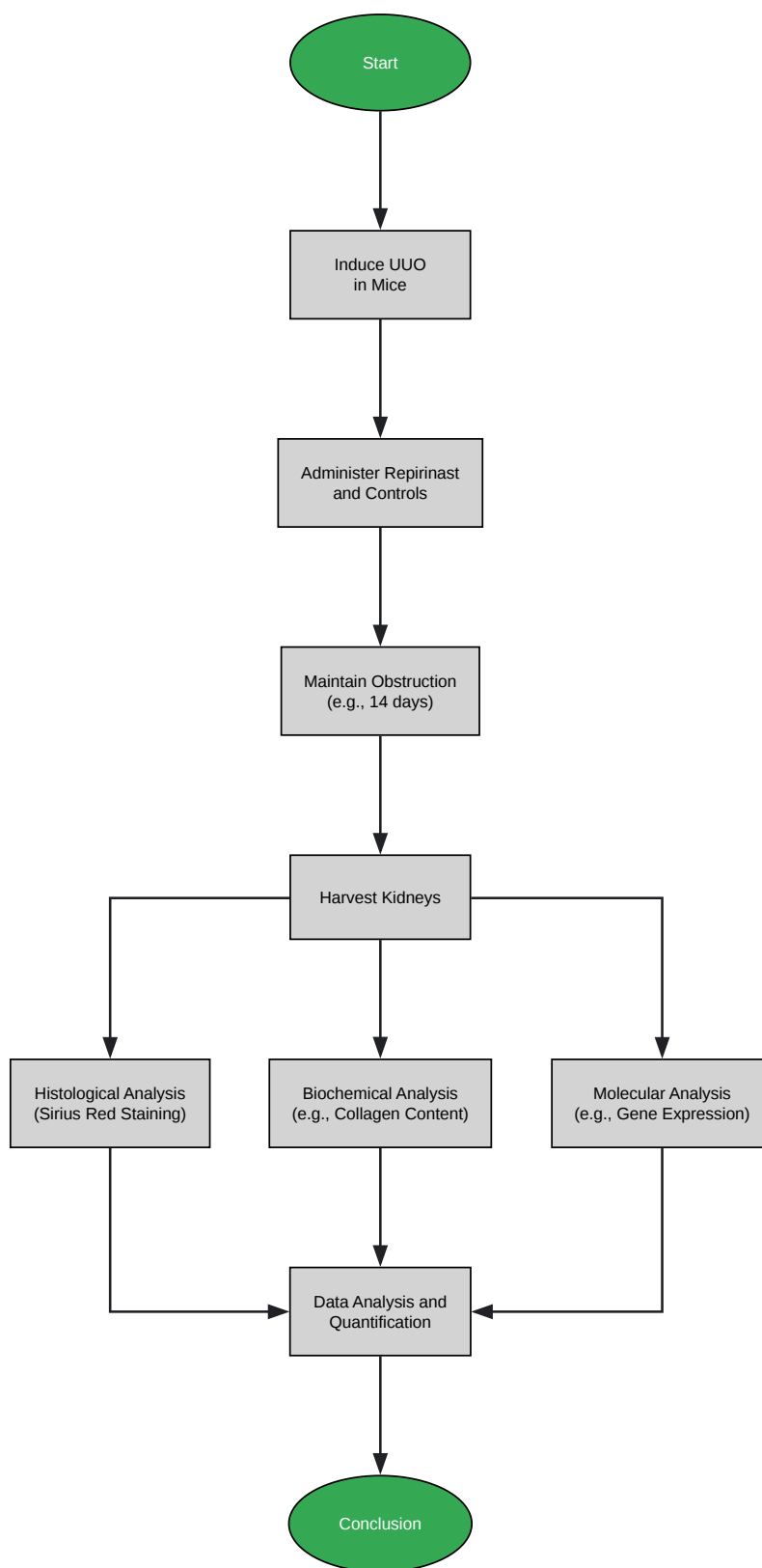
- **Animals:** Male C57BL/6 mice are commonly used.[\[8\]](#)
- **Anesthesia:** Appropriate anesthesia is administered (e.g., isoflurane).
- **Surgical Procedure:** A flank or midline incision is made to expose the left ureter. The ureter is then completely ligated with a non-absorbable suture at two points. The incision is closed in layers. Sham-operated animals undergo the same procedure without ureter ligation.
- **Drug Administration:** **Repirinast** would be administered daily via an appropriate route (e.g., oral gavage) starting from the day of surgery or one day prior.
- **Duration:** The obstruction is typically maintained for 7 to 14 days.
- **Tissue Harvesting:** At the end of the study, mice are euthanized, and the obstructed and contralateral kidneys are harvested for analysis.

Quantification of Fibrosis (Sirius Red Staining - General Protocol)

- **Tissue Processing:** Kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
- **Staining:** 4-5 μ m thick sections are deparaffinized, rehydrated, and stained with a Picro-Sirius Red solution.
- **Imaging:** Stained sections are imaged using a bright-field microscope, often with a polarizing filter to enhance the visualization of collagen fibers.

- Quantification: The percentage of the cortical area that is positively stained for collagen is quantified using image analysis software.

The following diagram outlines a typical experimental workflow for evaluating an anti-fibrotic agent in the UUO model.



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Caption: General experimental workflow for the UUO model.

Future Directions and Clinical Development

The promising preclinical data for **Repirinast** in a robust model of renal fibrosis provides a strong rationale for its further investigation in other fibrotic conditions, such as idiopathic pulmonary fibrosis (IPF), non-alcoholic steatohepatitis (NASH), and scleroderma. Algernon Pharmaceuticals has indicated plans for a Phase 1 clinical trial for **Repirinast** in chronic kidney disease.[2]

Future research should focus on:

- Elucidating the precise molecular interactions of **Repirinast**'s active metabolite with its targets in mast cells.
- Directly investigating the impact of **Repirinast** on the TGF- β signaling pathway and collagen synthesis in various in vitro and in vivo models of fibrosis.
- Conducting well-designed clinical trials to evaluate the safety and efficacy of **Repirinast** in patients with different fibrotic diseases.

Conclusion

Repirinast, with its well-defined mechanism of action as a mast cell stabilizer and compelling preclinical efficacy in a model of renal fibrosis, represents a promising and novel therapeutic approach for the treatment of a wide range of fibrotic disorders. Its ability to target a key upstream event in the fibrotic cascade—mast cell activation—positions it as a potentially valuable addition to the limited armamentarium of anti-fibrotic therapies. Further research and clinical development are warranted to fully explore the therapeutic potential of **Repirinast** in addressing the significant unmet medical need in fibrotic diseases.

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